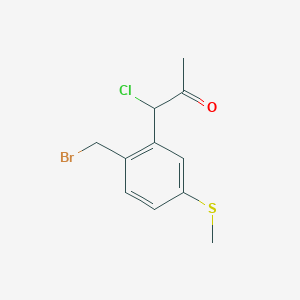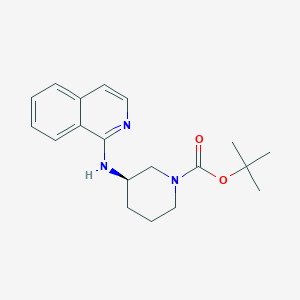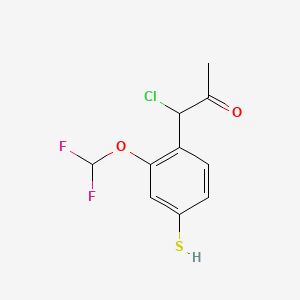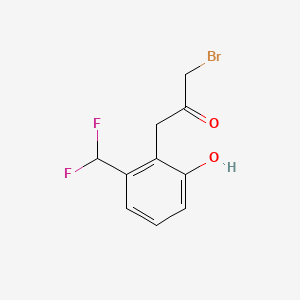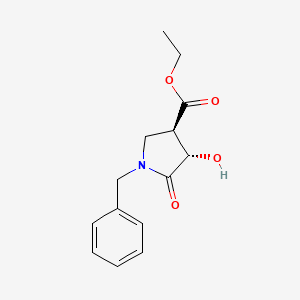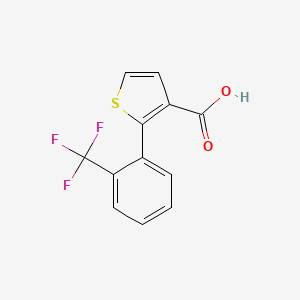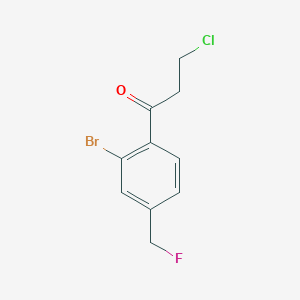
1-(2-Bromo-4-(fluoromethyl)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-(fluoromethyl)phenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-(fluoromethyl)phenyl)-3-chloropropan-1-one typically involves the halogenation of appropriate precursors. One common method is the bromination of 2-fluoro-4-methylphenylacetone followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of hazardous halogenating agents.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-(fluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-Bromo-4-(fluoromethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive halogen atoms.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-(fluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its reactive halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. The pathways involved may include inhibition of enzymes or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-4-methylphenyl)-3-chloropropan-1-one
- 1-(2-Fluoro-4-methylphenyl)-3-chloropropan-1-one
- 1-(2-Bromo-4-(fluoromethyl)phenyl)-2-chloropropan-1-one
Uniqueness
1-(2-Bromo-4-(fluoromethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation provides distinct chemical properties compared to similar compounds with only one type of halogen.
Properties
Molecular Formula |
C10H9BrClFO |
|---|---|
Molecular Weight |
279.53 g/mol |
IUPAC Name |
1-[2-bromo-4-(fluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClFO/c11-9-5-7(6-13)1-2-8(9)10(14)3-4-12/h1-2,5H,3-4,6H2 |
InChI Key |
TUKDJOQRWXDGOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CF)Br)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



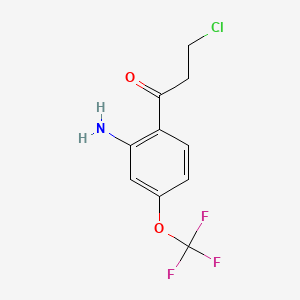
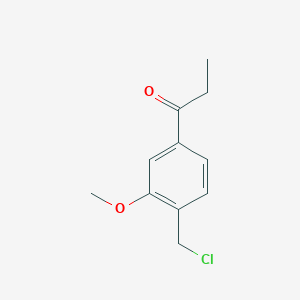

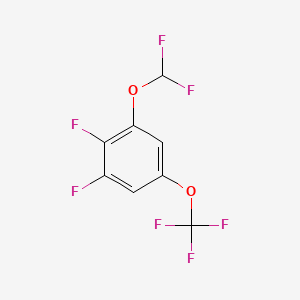

![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)
